molecular formula C19H20ClNO3 B280338 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

Numéro de catalogue B280338
Poids moléculaire: 345.8 g/mol
Clé InChI: KCNPKHXRTXOJDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mécanisme D'action

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a highly selective inhibitor of BTK, a protein kinase that plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the growth and survival of B-cell malignancies. By inhibiting BTK, 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide blocks the downstream signaling pathways that promote cancer cell survival and proliferation, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. The compound has also been found to modulate the immune system by reducing the production of cytokines and chemokines that promote inflammation and tumor growth. In animal studies, 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to be well-tolerated, with no significant adverse effects on body weight, organ function, or hematological parameters.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. The compound has also been found to have good oral bioavailability and pharmacokinetic properties, making it suitable for use in preclinical and clinical studies. However, one limitation of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Orientations Futures

There are several potential future directions for the development of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance their anti-tumor effects. Another potential application is the use of BTK inhibitors in combination with chemotherapy or radiation therapy to improve their efficacy and reduce toxicity. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties and selectivity may lead to the discovery of more effective treatments for cancer.

Méthodes De Synthèse

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzyl alcohol with 4-chlorophenol in the presence of a base to form 4-(4-chlorophenoxy)methylphenol. The resulting product is then reacted with tetrahydrofuran-2-carboxaldehyde in the presence of a catalyst to form the key intermediate, 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. The final compound is obtained through purification and isolation steps.

Applications De Recherche Scientifique

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. The compound has shown potent anti-tumor activity and has been found to be well-tolerated in animal studies. Clinical trials are currently underway to evaluate the safety and efficacy of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in patients with various types of cancer.

Propriétés

Formule moléculaire

C19H20ClNO3

Poids moléculaire

345.8 g/mol

Nom IUPAC

4-[(4-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H20ClNO3/c20-16-7-9-17(10-8-16)24-13-14-3-5-15(6-4-14)19(22)21-12-18-2-1-11-23-18/h3-10,18H,1-2,11-13H2,(H,21,22)

Clé InChI

KCNPKHXRTXOJDY-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl

SMILES canonique

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.